REACTION_CXSMILES
|
O[CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9](CO)[OH:10])O)O)=[O:4].[CH2:13]([OH:18])[CH2:14][CH:15]([CH3:17])[CH3:16]>OS(O)(=O)=O>[C:9]([O:18][CH2:13][CH2:14][CH:15]([CH3:17])[CH3:16])(=[O:10])[CH2:7][CH2:5][C:3]([CH3:2])=[O:4]
|
Name
|
fructose
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction vessel inside a high-density rotor for treatment via microwaves in a MicroSYNTH Microwave Labstation
|
Type
|
TEMPERATURE
|
Details
|
The sample was heated from room temperature to 160° C. in 3.5 min.
|
Duration
|
3.5 min
|
Type
|
TEMPERATURE
|
Details
|
The vessel was cooled
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)C)(=O)OCCC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |